molecular formula C13H17N B2687387 Tricyclo[8.2.1.0,3,8]trideca-3(8),4,6-trien-13-amine CAS No. 1379292-68-8

Tricyclo[8.2.1.0,3,8]trideca-3(8),4,6-trien-13-amine

Cat. No.: B2687387
CAS No.: 1379292-68-8
M. Wt: 187.286
InChI Key: YCLLIDPFIZIHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[8.2.1.0,3,8]trideca-3(8),4,6-trien-13-amine ( 1379292-68-8) is a specialized tricyclic amine compound with a molecular formula of C13H17N and a molecular weight of 187.29 g/mol . This structure is part of a family of tricyclic frameworks that are of significant interest in synthetic and medicinal chemistry research . The related ketone analogue, Tricyclo[8.2.1.0³,⁸]trideca-3(8),4,6-trien-13-one, has been identified as a valuable building block that can be used for the reduction of a wide range of substrates, demonstrating higher selectivity and efficiency compared to common reagents like sodium borohydride . As such, this amine derivative holds promise as a versatile synthetic intermediate or a scaffold for the development of novel compounds. Its unique bridged ring system and amine functionality make it a candidate for applications in material science, chemical biology, and drug discovery, particularly for creating molecules with specific three-dimensional architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Identifiers - CAS Number: 1379292-68-8 - MDL Number: MFCD20700375 - Molecular Formula: C13H17N - Molecular Weight: 187.29 g/mol

Properties

IUPAC Name

tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c14-13-11-5-6-12(13)8-10-4-2-1-3-9(10)7-11/h1-4,11-13H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLLIDPFIZIHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=CC=CC=C3CC1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379292-68-8
Record name tricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[8.2.1.0,3,8]trideca-3(8),4,6-trien-13-amine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[8.2.1.0,3,8]trideca-3(8),4,6-trien-13-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry

Tricyclo[8.2.1.0,3,8]trideca-3(8),4,6-trien-13-amine has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Anticancer Activity : Research indicates that compounds with tricyclic structures can exhibit anticancer properties by interacting with specific biological targets. For instance, derivatives of tricyclo compounds have been investigated for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some studies suggest that tricyclic amines may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease or Parkinson's disease by modulating neurotransmitter systems or reducing oxidative stress.

Materials Science

The compound's unique structure lends itself to applications in materials science, particularly in the development of novel polymers and coatings.

  • Polymer Synthesis : this compound can be used as a building block for synthesizing advanced polymeric materials with tailored properties such as enhanced thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound's chemical properties make it suitable for formulating high-performance coatings and adhesives that require durability and resistance to environmental factors.

Organic Synthesis

In organic synthesis, tricyclic compounds are often utilized as intermediates or catalysts due to their reactivity and ability to undergo various transformations.

  • Synthetic Intermediates : this compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of intricate molecular architectures.
  • Catalytic Applications : The compound may also find roles as a catalyst in organic reactions, promoting efficient transformations under mild conditions.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer effects of tricyclic amines similar to this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective dose-response relationships.

Case Study 2: Polymer Development

Another research effort focused on using this compound in developing a new class of thermosetting polymers. The synthesized polymers exhibited improved thermal stability compared to traditional epoxy resins, making them suitable for high-temperature applications.

Mechanism of Action

The mechanism of action of Tricyclo[8.2.1.0,3,8]trideca-3(8),4,6-trien-13-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Comparative Data of Tricyclic and Sulfonamide Derivatives

Compound Group Structural Features Biological Potency (IC₅₀) Binding Interactions Synthesis Efficiency
Group 1 (CID 15953832, CID 23571085) Spiro[1,2,5-thiadiazolidene-4,13’-tricyclo[8.2.1.0³⁸]trideca-3(8),4,6-triene] 1,1-dioxide 6.0 × 10⁻⁵ – 8.3 × 10⁻³ μM Hydrophobic interactions (Val138, Gln139); H-bonding (Tyr173) Racemic synthesis; requires resolution
Group 2 (4-chlorobenzene sulfonamides) 4-Chlorobenzene sulfonamide moiety ~10⁻⁴ μM Salt bridges (Asp143, Asp336); glycan interactions Conventional sulfonamide routes
Group 3 (methyl pyrazole-sulfonamides) Methyl pyrazole + substituted benzenesulfonamide ~10⁻³ μM Hydrophobic interactions with glycans (Nag803/804) Multi-step functionalization

Key Findings

Potency and Binding Mechanisms :

  • Group 1 compounds , including tricyclo[8.2.1.0³⁸]trideca-3(8),4,6-trien-13-amine derivatives, exhibit superior potency (IC₅₀ down to 6.0 × 10⁻⁵ μM) compared to Groups 2 and 3 . This is attributed to their spirocyclic sulfonamide group, which optimizes hydrophobic interactions with Val138 and Gln139 in nicastrin. Hydrogen bonding with Tyr173 further stabilizes the binding .
  • Group 2 compounds rely on salt bridges with Asp143/Asp336 for binding, reducing flexibility and requiring halogenated phenyl groups for glycan anchoring. Their potency is slightly lower (IC₅₀ ~10⁻⁴ μM) .
  • Group 3 compounds prioritize glycan interactions over direct protein contacts, leading to reduced specificity and higher IC₅₀ values (~10⁻³ μM) .

Synthetic Advantages :

  • Tricyclo[8.2.1.0³⁸]trideca-3(8),4,6-trien-13-amine benefits from enantioselective Diels-Alder reactions using chiral copper catalysts, avoiding wasteful racemic resolution . In contrast, Group 1 derivatives (CID 15953832/CID 23571085) require post-synthetic resolution, losing 50% of material to unwanted enantiomers .

Thermal Stability :

  • Unlike simpler bicyclic amines (e.g., tricyclo[3.1.0.0²⁶]hexane), which undergo thermal rearrangement at 200°C, the tricyclo[8.2.1.0³⁸] framework demonstrates exceptional stability under similar conditions, making it suitable for high-temperature reactions .

Biological Activity

Tricyclo[8.2.1.0,3,8]trideca-3(8),4,6-trien-13-amine is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural attributes, which may confer various pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NC_{13}H_{17}N with a molecular weight of approximately 201.29 g/mol. Its structure consists of a tricyclic framework that may influence its interactions with biological targets.

Physical Properties

PropertyValue
Molecular Weight201.29 g/mol
AppearanceColorless to pale yellow liquid
Solubility in WaterSlightly soluble (3 g/L at 20 °C)
Boiling PointNot specified

Research indicates that this compound may act as an inhibitor of certain enzymes involved in pathological processes, particularly those related to neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit gamma-secretase has been documented, suggesting its potential use in therapeutic applications aimed at reducing amyloid-beta peptide formation.

Case Studies and Research Findings

  • Inhibition of Gamma-Secretase : A study published in Patent 2404125 highlights the compound's role as a gamma-secretase inhibitor, which is crucial for the development of Alzheimer's treatments. The research showed that derivatives of this compound could significantly reduce amyloid precursor protein processing in vitro .
  • Antiproliferative Activity : In another study focusing on various tricyclic compounds, this compound exhibited notable antiproliferative effects against cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Comparative Biological Activity Table

CompoundActivity TypeReference
This compoundGamma-secretase inhibitionPatent 2404125
Tricyclo[5.2.1.0 2,6]decan-8-oneAntiproliferativeStudy on tricyclic compounds
Other related tricyclic aminesNeuroprotectiveResearch on neuroprotective agents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tricyclo[8.2.1.0³,⁸]trideca-3(8),4,6-trien-13-amine, and how can reaction conditions be optimized?

  • Methodology : Start with analogous tricyclic thiol or ketone precursors (e.g., tricyclo[2.2.1.0²,⁶]heptyl derivatives) and employ nucleophilic substitution or reductive amination. For example, acetic anhydride in dry pyridine at 90°C for 1 hour can acetylate thiol groups . Optimize yields by adjusting solvent polarity, temperature (e.g., 90–200°C), and reaction time (1–24 hours) based on thermal stability studies . Monitor progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology : Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. For NMR, focus on diagnostic signals:

  • ¹H NMR : Look for aromatic protons in δ 6.6–9.0 ppm and amine protons near δ 1.5–3.0 ppm .
  • ¹³C NMR : Identify sp³ carbons (e.g., bridgehead carbons) at 30–50 ppm and sp² carbons (aromatic/olefinic) at 100–150 ppm .
  • GC-MS : Use a 20% Dow 710 column at 138°C for retention time consistency . Confirm purity via HPLC with a C18 column and UV detection at 254 nm.

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodology : Conduct thermal stability assays in deuterated solvents (e.g., toluene-d₆) at elevated temperatures (e.g., 200°C for 24 hours). Monitor degradation products via NMR or GC-MS. For example, reports a 40–60% yield shift in analogous tricyclic compounds after heating, indicating potential rearrangement pathways .

Advanced Research Questions

Q. What mechanistic insights exist for rearrangements involving this tricyclic amine under thermal or catalytic conditions?

  • Methodology : Perform isotopic labeling (e.g., deuterium or ¹³C) to track carbon migration during rearrangements. Compare kinetic data (e.g., Arrhenius plots) for competing pathways like [1,2]-Stevens vs. [2,3]-sigmatropic shifts . Use DFT calculations to model transition states and validate with experimental activation energies .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodology : Apply triangulation by cross-validating data from multiple techniques:

  • X-ray crystallography for absolute configuration.
  • Variable-temperature NMR to assess dynamic effects (e.g., ring-flipping).
  • High-resolution MS to confirm molecular formula (e.g., m/z 170 for fragments) .
    • Address contradictions by revisiting sample preparation (e.g., dryness, degassing) and instrument calibration .

Q. What computational strategies are suitable for predicting this compound’s reactivity in novel reactions?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate reaction pathways (e.g., nucleophilic attack at the amine group) with Gaussian or ORCA software. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .

Q. How can researchers design experiments to probe the compound’s biological or catalytic potential?

  • Methodology :

  • Enzyme inhibition assays : Test against target enzymes (e.g., aminotransferases) using UV-Vis or fluorescence-based kinetics.
  • Catalytic screening : Evaluate as a ligand in transition-metal complexes (e.g., Pd or Ru) for cross-coupling reactions. Monitor turnover frequency (TOF) via GC or LC-MS .

Data Management and Reporting

Q. What are best practices for documenting and presenting data on this compound in manuscripts?

  • Methodology :

  • Figures : Label NMR/IR spectra with peak assignments and include insets for expanded regions .
  • Tables : Summarize yields, spectroscopic data (δ, ppm), and computational parameters (e.g., B3LYP/6-31G*) .
  • Reproducibility : Provide detailed synthetic protocols (solvents, catalysts, workup steps) and raw spectral files in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.